molecular formula C9H20N2O B15124117 1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine

1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine

Cat. No.: B15124117
M. Wt: 172.27 g/mol
InChI Key: CPAXCHZVCWFEOS-UHFFFAOYSA-N
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Description

1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a propyl chain that is further substituted with a propan-2-yloxy group.

Preparation Methods

The synthesis of 1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways. The azetidine ring and the propan-2-yloxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the azetidine ring and the propan-2-yloxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

1-(3-propan-2-yloxypropyl)azetidin-3-amine

InChI

InChI=1S/C9H20N2O/c1-8(2)12-5-3-4-11-6-9(10)7-11/h8-9H,3-7,10H2,1-2H3

InChI Key

CPAXCHZVCWFEOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1CC(C1)N

Origin of Product

United States

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